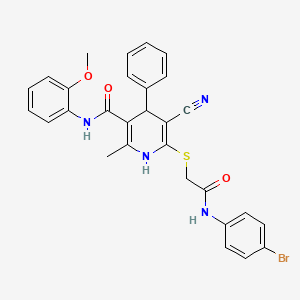
4-(5-溴-2,3-二氧代-2,3-二氢-1H-吲哚-1-基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 5-position of the indole ring and a butanoic acid moiety attached to the nitrogen atom of the indole ring.
科学研究应用
4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of the compound 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
The specific mode of action for 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid It’s worth noting that indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a broad range of interactions with their targets and resulting changes.
Biochemical Pathways
The specific biochemical pathways affected by 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid Similar compounds have been found to activate e3 ligase, which ubiquitinylates proteins for proteolysis . This suggests that the compound may affect protein degradation pathways.
Result of Action
The molecular and cellular effects of 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid Given the broad range of biological activities of similar indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
The compound, 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the compound .
Cellular Effects
4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid within cells and tissues involve various transporters or binding proteins. It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid and its effects on activity or function can be influenced by various factors. These could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where an indole derivative is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The resulting brominated indole is then reacted with a butanoic acid derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
相似化合物的比较
Similar Compounds
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: A thalidomide analogue with similar structural features.
4- (5-bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid: Another brominated indole derivative.
Uniqueness
4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
属性
IUPAC Name |
4-(5-bromo-2,3-dioxoindol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c13-7-3-4-9-8(6-7)11(17)12(18)14(9)5-1-2-10(15)16/h3-4,6H,1-2,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXXAJIPXXKSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)N2CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
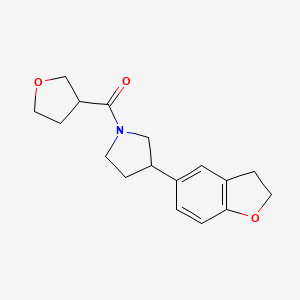
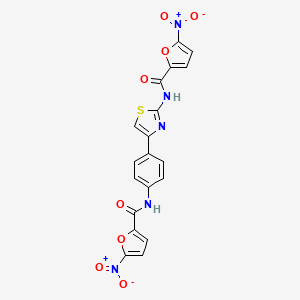
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide](/img/structure/B2544973.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2544974.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2544977.png)
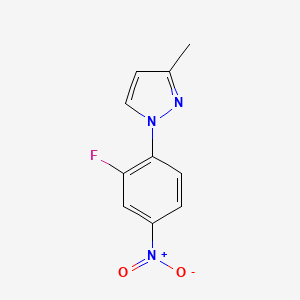
![5-CHLORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE](/img/structure/B2544980.png)
![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane hydrochloride](/img/structure/B2544981.png)
![4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2544983.png)
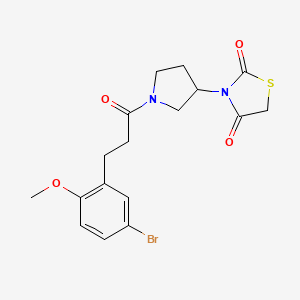
![N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2544985.png)

![2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2544988.png)
